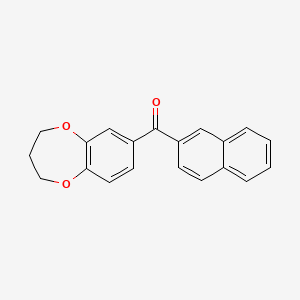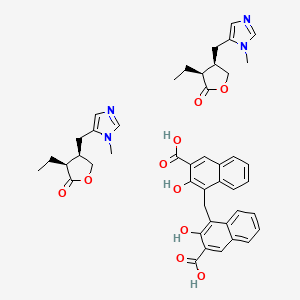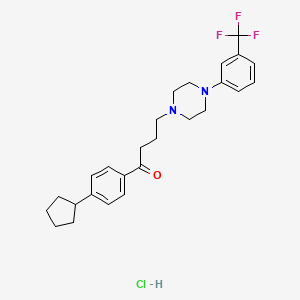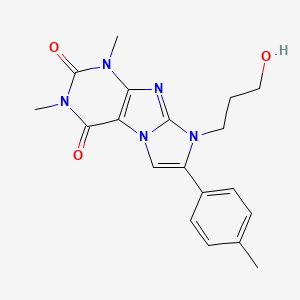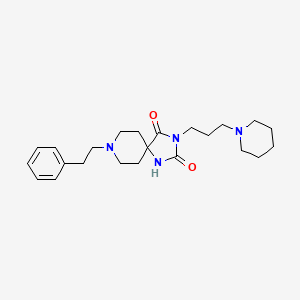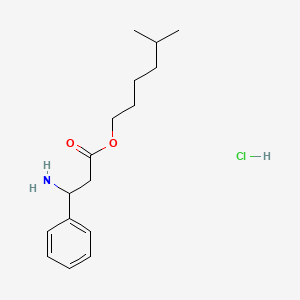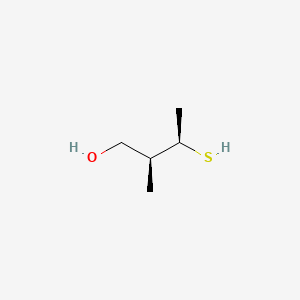
(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol is a chiral alcohol with a unique structure characterized by the presence of a sulfanyl group and a methyl group on a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral catalysts or reagents. For example, the reduction of (2S,3R)-2-Methyl-3-sulfanyl-butan-2-one using a chiral borane reagent can yield the desired alcohol with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used to replace the sulfanyl group.
Major Products
The major products formed from these reactions include the corresponding ketones, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity or function. Additionally, the chiral nature of the compound allows it to interact selectively with chiral targets, enhancing its specificity and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3R)-2-Benzamidomethyl-3-hydroxybutyrate
- (2S,3R)-Threonine
Uniqueness
(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol is unique due to the presence of both a sulfanyl group and a chiral center, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and selectivity, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
669070-06-8 |
|---|---|
Molekularformel |
C5H12OS |
Molekulargewicht |
120.22 g/mol |
IUPAC-Name |
(2S,3R)-2-methyl-3-sulfanylbutan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3/t4-,5+/m0/s1 |
InChI-Schlüssel |
RFMHFOPFUZZBAD-CRCLSJGQSA-N |
Isomerische SMILES |
C[C@@H](CO)[C@@H](C)S |
Kanonische SMILES |
CC(CO)C(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)
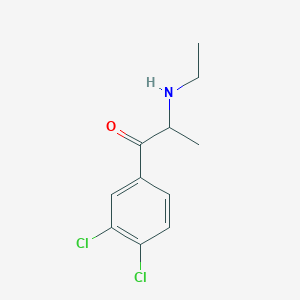

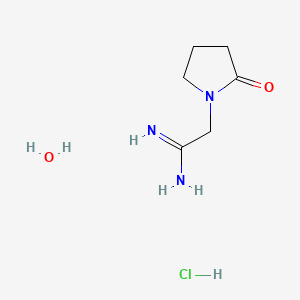

![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
